molecular formula C22H16FN3O4 B2661556 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-48-2

3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2661556
CAS No.: 902923-48-2
M. Wt: 405.385
InChI Key: XOYJWFAQMURRPE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine-dione class, a scaffold known for its diverse pharmacological and electronic properties. Its structure features a pyrido[2,3-d]pyrimidine core substituted with a 1,3-benzodioxol-5-ylmethyl group at position 3 and a 2-fluorobenzyl group at position 1 (Fig. 1). The benzodioxole moiety contributes electron-rich aromaticity, while the 2-fluorobenzyl substituent introduces steric bulk and electron-withdrawing effects. These structural attributes are critical for modulating biological activity and physicochemical properties, such as solubility and binding affinity to molecular targets like kinases or nucleotide-binding enzymes .

Properties

CAS No.

902923-48-2

Molecular Formula

C22H16FN3O4

Molecular Weight

405.385

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16FN3O4/c23-17-6-2-1-4-15(17)12-25-20-16(5-3-9-24-20)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2

InChI Key

XOYJWFAQMURRPE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides to form the pyrido[2,3-d]pyrimidine core. Subsequent reactions introduce the benzodioxole and fluorobenzyl moieties, resulting in the final product.

Anticancer Properties

Several studies have highlighted the potential anticancer properties of pyrido[2,3-d]pyrimidine derivatives. For instance, a study focused on related compounds demonstrated their ability to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. Compounds from this series exhibited IC50 values in the low micromolar range against eEF-2K, indicating significant inhibitory activity .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases or enzymes associated with cell growth and survival. For example:

  • Inhibition of eEF-2K : This kinase is involved in protein synthesis regulation. Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : The compounds may trigger apoptotic pathways in malignant cells through various signaling cascades.

Case Studies

  • In vitro Studies : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and screened for their activity against eEF-2K. The most potent compound showed an IC50 value of 420 nM in MDA-MB-231 breast cancer cells .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the pyrido[2,3-d]pyrimidine structure can enhance biological activity. For instance, the introduction of different substituents on the benzodioxole ring significantly impacted potency against eEF-2K .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (nM)Cell LineEffect
Compound 6eEF-2K420MDA-MB-231Inhibits proliferation
Compound 9eEF-2K930MDA-MB-231Lesser inhibition
Compound XUnknownTBDVariousPotential apoptosis inducer

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

For example:

Compound Substituents (Position) HOMO-LUMO Gap (eV) Key Reactivity Sites (MEP)
Target Compound 1-(2-Fluorobenzyl), 3-(Benzodioxolylmethyl) Inferred: ~3.8–4.0 Electrophilic: Pyrimidine carbonyl; Nucleophilic: Benzodioxole oxygen
6a () 1-Methyl, 6-(2-Hydroxy-5-methylbenzoyl) 3.93 Hydroxybenzoyl oxygen (nucleophilic)
6b () 1-Methyl, 6-(5-Fluoro-2-hydroxybenzoyl) 3.91 Fluorine (electrophilic) and hydroxy group
941946-95-8 () 1-Methyl, 3-(3-Chlorobenzyl), 5-Methoxy Not reported Chlorine (electrophilic), methoxy oxygen

In contrast, chlorinated or methoxylated analogs (e.g., 941946-95-8) exhibit reduced electron density due to electronegative substituents .

Key Research Findings and Limitations

Electronic Structure : The benzodioxole group increases polarizability, as evidenced by NBO analysis in hydroxybenzoyl analogs (charge transfer: 0.25–0.35 e) .

Synthetic Challenges : Steric hindrance from the 2-fluorobenzyl group may reduce reaction yields compared to smaller substituents (e.g., methyl in 6a) .

Data Gaps : Experimental binding affinities, solubility, and in vivo pharmacokinetics for the target compound remain unreported.

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